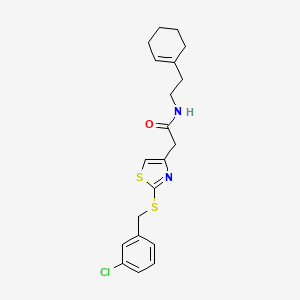

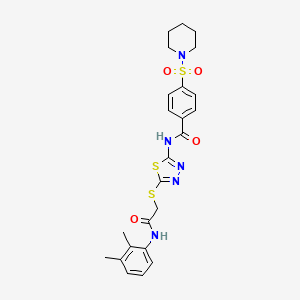

![molecular formula C14H21NO6 B2495793 1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid CAS No. 2490406-13-6](/img/structure/B2495793.png)

1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of complex spirocyclic compounds involves multi-component reactions, often utilizing cyclopropenes and azomethine ylides via [3 + 2]-cycloaddition reactions. This method allows the creation of functionalized spirocyclic oxindoles, a category to which our compound of interest closely relates. These synthesis strategies highlight the efficiency of constructing intricate molecular architectures, including spirocyclic frameworks, from simpler precursors through cycloaddition reactions (Filatov et al., 2017).

Molecular Structure Analysis Molecular structure analysis often involves crystallographic studies to define the 3D arrangement of atoms within a molecule. While specific details on the crystal structure of the subject compound are scarce, similar spirocyclic compounds have been synthesized and characterized, revealing intricate details such as bond lengths, angles, and stereochemistry through X-ray crystallography (Xue, 2005).

Chemical Reactions and Properties Spirocyclic compounds participate in various chemical reactions, leveraging their unique cyclic structures for novel transformations. For example, oxidative spirocyclization of hydroxymethylacrylamide with 1,3-dicarbonyl compounds is a metal-free method that forms spirooxindoles, demonstrating the reactivity and versatility of spirocyclic frameworks (Wang, Guo, & Duan, 2013).

Aplicaciones Científicas De Investigación

Synthesis of Enantiopure Analogues and Derivatives

Research has been conducted on the synthesis of enantiomerically pure analogues of 3-hydroxyproline and derivatives, demonstrating the versatility of spirocyclic compounds in constructing restricted analogues with potential applications in medicinal chemistry. The methodologies involve sophisticated synthetic routes like the Diels–Alder reaction, highlighting the compound's utility in accessing enantiomerically pure precursors of pharmacologically significant molecules (Avenoza et al., 2002).

Novel Synthetic Approaches to Non-natural Amino Acids

Innovative synthetic approaches have been developed to create non-natural conformationally rigid spiro-linked amino acids, showcasing the compound's role in producing analogues of biologically important amino acids. These methods enable the synthesis of complex structures that could serve as scaffolds for drug development, underscoring the potential for creating new therapeutic agents (Yashin et al., 2019).

Development of Spirocyclic Heterocycles

Research on the synthesis of functionalized spirocyclic oxindoles through multi-component reactions illustrates the compound's application in generating molecules with anticancer activity. This research signifies the compound's role in medicinal chemistry, especially in synthesizing compounds with potential therapeutic benefits against cancer (Filatov et al., 2017).

Creation of Bicyclic Amino Acid Derivatives

Studies on the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solution highlight the compound's utility in accessing novel amino acid derivatives. These derivatives are crucial for developing peptide-based drugs and elucidating the structural requirements for biological activity, demonstrating the compound's impact on advancing drug discovery (Waldmann & Braun, 1991).

Metal-Free Oxidative Spirocyclization

The metal-free oxidative spirocyclization of hydroxymethylacrylamide with 1,3-dicarbonyl compounds provides a novel route to spirooxindoles, showcasing the compound's role in green chemistry. This method emphasizes the importance of developing environmentally benign synthetic strategies for constructing complex molecules, which is crucial for sustainable chemical research (Wang, Guo, & Duan, 2013).

Propiedades

IUPAC Name |

1-(hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO6/c1-11(2,3)20-10(19)15-6-14(7-15)13(9(17)18)4-12(5-13,8-16)21-14/h16H,4-8H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQSLBUQPJWKQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)C3(CC(C3)(O2)CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

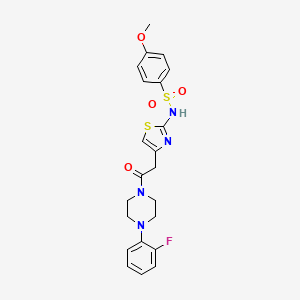

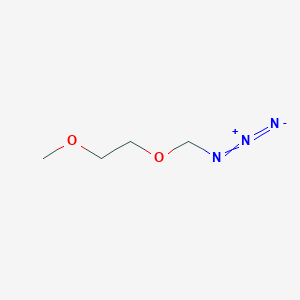

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2495716.png)

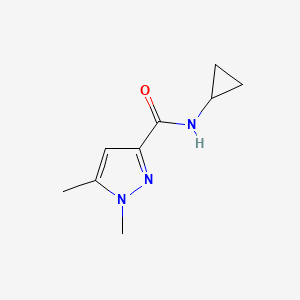

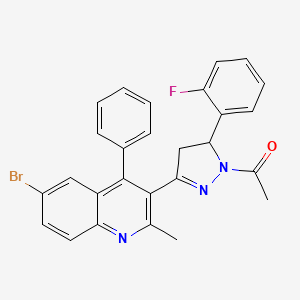

![2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2495720.png)

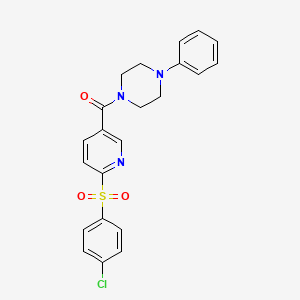

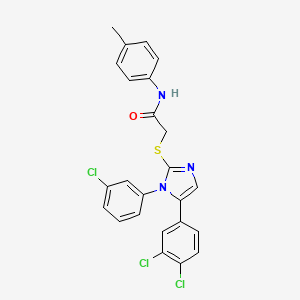

![N-{2-[(2-fluorophenyl)formamido]ethyl}-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2495727.png)

![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)